molecular formula C20H16N2O B5883348 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No. B5883348
M. Wt: 300.4 g/mol
InChI Key: NZNZDIZCPSPZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one, also known as MNI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MNI-1 belongs to the class of indolinone derivatives and exhibits promising anticancer activity against various cancer cell lines.

Mechanism of Action

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. This compound also induces the expression of tumor suppressor genes such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has been found to induce DNA damage and oxidative stress in cancer cells, leading to cell death. This compound has also been reported to inhibit angiogenesis, which is essential for the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has several advantages as a potential anticancer agent, such as its selective toxicity towards cancer cells and its ability to target multiple signaling pathways. However, the compound has some limitations in lab experiments, such as its poor solubility in water, which can affect its bioavailability and efficacy. The synthesis method for this compound is also complex and involves multiple steps, which can affect the yield and purity of the compound.

Future Directions

Several future directions can be explored for 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one, such as the development of more efficient synthesis methods to improve the yield and purity of the compound. The efficacy of this compound can also be tested in combination with other chemotherapeutic agents to enhance its anticancer activity. The molecular mechanism of action of this compound can be further elucidated to identify its targets and signaling pathways. The pharmacokinetics and pharmacodynamics of this compound can also be studied to determine its optimal dosage and administration route. Overall, this compound has significant potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its applications.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has gained significant attention in the scientific community. The compound exhibits selective toxicity towards cancer cells and targets multiple signaling pathways involved in cancer cell proliferation and survival. This compound has minimal toxicity towards normal cells and has shown promising results in preclinical studies. However, the compound has some limitations in lab experiments, such as its poor solubility in water and complex synthesis method. Several future directions can be explored for this compound to fully explore its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the condensation reaction of 1-naphthylamine and isatin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to obtain this compound. The purity and yield of the compound can be improved through various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity and has shown promising results in various preclinical studies. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. This compound has also been reported to inhibit the growth of cancer cells in xenograft models, indicating its potential as a therapeutic agent.

properties

IUPAC Name

1-methyl-3-(naphthalen-1-yliminomethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-22-19-12-5-4-10-16(19)17(20(22)23)13-21-18-11-6-8-14-7-2-3-9-15(14)18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZDIZCPSPZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)C=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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